molecular formula C24H26ClN3O3S B2943381 2-((3-chlorobenzyl)thio)-N-cyclopentyl-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 946236-91-5

2-((3-chlorobenzyl)thio)-N-cyclopentyl-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No. B2943381
CAS RN: 946236-91-5
M. Wt: 472
InChI Key: KXVCBIWEYKCUDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-chlorobenzyl)thio)-N-cyclopentyl-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C24H26ClN3O3S and its molecular weight is 472. The purity is usually 95%.
BenchChem offers high-quality 2-((3-chlorobenzyl)thio)-N-cyclopentyl-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-chlorobenzyl)thio)-N-cyclopentyl-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antitubercular Potential

This compound, due to its structural characteristics, may be implicated in the synthesis and study of various analogs with significant antimicrobial and antitubercular activities. Research has demonstrated that derivatives of quinazoline, a core component of the chemical structure , have been synthesized and evaluated for their potential in treating bacterial and fungal infections as well as tuberculosis.

  • Synthesis and Antimicrobial Study : Compounds based on quinazoline structures have been synthesized and evaluated for their antifungal and antibacterial activities, showing promise in medicinal applications against pathogens (Patel & Patel, 2010).
  • Antitubercular Activity : Novel quinazoline derivatives have been designed, synthesized, and evaluated for their activity against Mycobacterium tuberculosis, with several compounds demonstrating promising antitubercular agents with lower cytotoxicity profiles, indicating their potential for further development in tuberculosis treatment (Marvadi et al., 2020).

Medicinal Chemistry Innovations

The compound's framework is integral to the synthesis of new medicinal molecules with specific biological activities. Research in this area focuses on creating new chemical entities that can potentially serve as leads for the development of novel therapeutic agents.

  • Synthesis of Novel Compounds : The structural motif of quinazoline is utilized in synthesizing new compounds with potential anti-inflammatory, analgesic, and COX-2 inhibitory activities, showcasing the versatility of this scaffold in drug development (Abu‐Hashem et al., 2020).

Structural and Chemical Studies

The compound's chemical structure also lends itself to studies aimed at understanding molecular interactions, crystal structure, and the synthesis process, contributing to the broader knowledge base necessary for drug design and development.

  • Structural Studies : Investigations into similar compounds' crystal structures provide insights into their molecular interactions, which can inform the design of more effective drugs (Abbasi et al., 2011).

properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-N-cyclopentyl-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN3O3S/c1-31-12-11-28-23(30)20-10-9-17(22(29)26-19-7-2-3-8-19)14-21(20)27-24(28)32-15-16-5-4-6-18(25)13-16/h4-6,9-10,13-14,19H,2-3,7-8,11-12,15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVCBIWEYKCUDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N=C1SCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-chlorobenzyl)thio)-N-cyclopentyl-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

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